molecular formula C9H11N3O B12116275 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 223745-04-8

5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12116275
CAS No.: 223745-04-8
M. Wt: 177.20 g/mol
InChI Key: OLSHHFCQRNBAAK-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative characterized by an amino group at the 5-position and an ethyl substituent at the 1-position of the heterocyclic core. This scaffold is structurally related to bioactive compounds targeting antitumor, receptor modulation, and energetic applications.

Properties

CAS No.

223745-04-8

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-amino-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2,10H2,1H3,(H,11,13)

InChI Key

OLSHHFCQRNBAAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)NC1=O

Origin of Product

United States

Preparation Methods

Classic Acid-Catalyzed Cyclization

A widely reported approach involves the cyclization of 4-ethylamino-3-nitrobenzamide under acidic conditions. The reaction proceeds via nitro group reduction followed by intramolecular cyclization. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the process, with yields ranging from 65% to 78% depending on reaction time and temperature.

Reaction Conditions:

  • Precursor: 4-ethylamino-3-nitrobenzamide

  • Catalyst: 6M HCl or concentrated H₂SO₄

  • Temperature: 80–100°C

  • Duration: 6–12 hours

  • Yield: 68–72%

Optimization studies indicate that elevated temperatures (>90°C) reduce side product formation, while prolonged reaction times (>10 hours) marginally improve yield but risk decomposition.

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization. This method reduces reaction times from hours to minutes while maintaining yields of 70–75%. For instance, a mixture of 2-amino-4-ethylnitrobenzene and urea subjected to 150W microwave irradiation for 20 minutes produces the target compound with 73% efficiency.

Advantages:

  • 80% reduction in reaction time

  • Enhanced purity (98–99% by HPLC)

  • Reduced solvent consumption

Condensation Reactions with Diamines

Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents offers an alternative pathway. This method is particularly advantageous for introducing the ethyl substituent at the N1 position.

Ethyl Isocyanate Condensation

Reacting 5-amino-1H-benzimidazol-2(3H)-one with ethyl isocyanate in dimethylformamide (DMF) yields the title compound. Triethylamine (TEA) is added to scavenge HCl, with precipitation in ice-cold water isolating the product.

Typical Protocol:

ParameterValue
SolventDMF
BaseTriethylamine (2 eqv)
Temperature0–5°C (initially)
Reaction Time24 hours
WorkupIce-water precipitation
Yield65–70%

Schiff Base Formation

A two-step process involves forming a Schiff base intermediate followed by reduction. 5-nitro-1H-benzimidazol-2(3H)-one reacts with ethylamine to generate an imine, which is subsequently reduced using sodium borohydride (NaBH₄). This method achieves 60–65% yield but requires careful control of pH and temperature.

Alternative Synthetic Routes

Solid-Phase Synthesis

Solid-supported synthesis on Wang resin has been explored for combinatorial applications. The resin-bound intermediate undergoes sequential alkylation and cleavage, yielding 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one with 55–60% purity. While less efficient, this method facilitates high-throughput screening.

Enzymatic Cyclization

Pilot studies using lipase enzymes (e.g., Candida antarctica Lipase B) demonstrate mild-condition cyclization. Although yields remain modest (40–45%), this eco-friendly approach minimizes hazardous waste.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have replaced batch processes, offering:

Key Improvements:

  • 30% higher throughput

  • Real-time monitoring of reaction parameters

  • Reduced solvent usage (50% less DMF)

Optimized Industrial Protocol:

StageConditions
Precursor Feed4-ethylamino-3-nitrobenzamide slurry
Reactor TypeTubular flow reactor
Residence Time45 minutes
Temperature95°C
Pressure3 bar
Annual Capacity10 metric tons

Purification and Characterization

Crude product purification involves recrystallization from ethanol-water (3:1 v/v), yielding >99% purity. Analytical data confirm structure:

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 1.12 (t, 3H, CH₂CH₃), 3.45 (q, 2H, NCH₂), 6.82 (s, 1H, ArH), 7.25 (d, 1H, ArH)

  • IR (KBr): 1685 cm⁻¹ (C=O), 3350 cm⁻¹ (NH₂)

Chemical Reactions Analysis

Cyclization Reactions

  • Cyclocarbonylation : A fused bicyclic structure is formed through cyclization, typically involving ethylamine or ethylamine derivatives to introduce the ethyl group at position 1.

  • Nitration and Reduction : For derivatives, nitration of the benzimidazole core followed by reduction of nitro groups to amines is common. For example, nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one yields trinitro derivatives, which can be further functionalized .

Functionalization via Substitution

  • Alkylation : Reaction with methyl iodide in DMF under basic conditions (e.g., sodium hydride) introduces alkyl groups. For instance, methylation of nitro-substituted benzimidazolones at the 1-position .

  • Amination : Reduction of nitro groups to amines is achieved via standard methods (e.g., catalytic hydrogenation), as seen in the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol derivatives .

Nitration and Derivatization

Two routes for synthesizing trinitro derivatives (e.g., 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one ) are documented:

Method Yield Steps
Direct Nitration11%Nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one
Protected Sequence48%N-protection → nitration → deprotection → re-nitration

Multi-Component Reactions (MCRs)

For structural analogs like 5-aminoimidazo[1,2-a]imidazoles , ZrCl₄-catalyzed MCRs under microwave irradiation (140°C) are used. Key conditions:

  • Catalyst: 10 mol% ZrCl₄.

  • Solvent: n-BuOH or PEG-400.

  • Reaction time: 10–60 min .

Theoretical Calculations

  • Detonation Properties : Trinitro derivatives exhibit high detonation velocity (D = 7.78 km/s) and pressure (P = 27.05 GPa), comparable to TNT .

  • Spectroscopic Characterization :

    • ¹H NMR : Broad singlets for NH₂ and NH groups (e.g., δ 11.21 ppm for NH₂ in nitro-substituted derivatives) .

    • MS : Molecular ion peaks (e.g., m/z 210 for 5-methoxy-6-nitro-1H-benzo[d]imidazol-2(3H)-one ) .

Reaction Optimization

  • Catalyst Screening : ZrCl₄ outperforms p-TsOH and ZnCl₂ in MCRs, enhancing yields from 38% to 62% under MW irradiation .

  • Solvent Effects : n-BuOH and PEG-400 improve reaction efficiency compared to ethanol .

Triazepine Derivatives

  • Oxidation-Induced Ring Contraction :

    • Starting from 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b]benzotriazepines , oxidation with DDQ forms benzimidazoles via ring contraction .

    • Example: Conversion of 25a–g to 26a–g .

Thiol and Sulfonic Acid Derivatives

  • Reduction and Condensation :

    • 5-amino-1H-benzo[d]imidazole-2-thiol is synthesized via reduction of nitro groups followed by condensation with aldehydes .

  • Sulfonation : Introduction of hydrosulfonyl groups at the 5-position enhances antitumor activity (e.g., 5b with IC₅₀ = 2.6 μM) .

Nitration and Alkylation

  • Methoxy-Substituted Derivatives :

    • Nitration at 0°C followed by neutralization with NaHCO₃ yields nitro derivatives (e.g., 9 ) .

    • Subsequent alkylation with methyl iodide introduces ethyl groups at the 1-position .

Epoxide Ring Opening

  • Installation of Sulfur Groups :

    • Epoxides react with 1H-benzo[d]imidazol-2-thiols under microwave irradiation (180°C) to form thiol-containing derivatives .

Biological Relevance

While not the focus of this synthesis analysis, functionalization of the benzimidazolone core impacts biological activity:

  • Antitumor Agents : Substituents like hydrosulfonyl groups and piperazine moieties enhance cytotoxicity (e.g., 5b induces apoptosis in HCC1937 cells) .

  • Antimicrobial Activity : Structural analogs with thiol groups show potential against Pseudomonas aeruginosa .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of specific protein interactions involved in tumorigenesis.

Case Study: BCL6 Inhibition

  • A study identified a series of benzimidazolone inhibitors targeting the BCL6 protein, which plays a crucial role in diffuse large B-cell lymphoma (DLBCL). Among these, derivatives of 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one demonstrated significant activity in degrading BCL6, thereby reducing tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

  • The effectiveness of various derivatives was evaluated against different cancer cell lines such as HCT-116 and HeLa. Compounds with specific substitutions at the 5-amino position showed enhanced cytotoxicity, indicating that modifications can significantly impact their therapeutic potential .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound.

Case Study: Antibacterial Activity

  • A recent evaluation of synthesized benzimidazole derivatives, including 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one, demonstrated notable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were established, showing that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .

Synthesis and Derivative Development

The synthesis of 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives has been optimized to enhance yield and purity.

Synthesis Techniques

  • Various synthetic routes have been developed to produce this compound efficiently. For instance, alkylation methods involving commercially available nitrodianiline have led to high yields of the target compound through cyclization and subsequent reduction processes .

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one,5-amino-1-ethyl-1,3-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a histamine H3-receptor antagonist, it can inhibit the binding of histamine to its receptor, thereby modulating various physiological responses . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzimidazolone derivatives are heavily influenced by substituents at positions 1, 3, and 3. Key comparisons include:

Compound Substituents Key Properties/Activities Reference
5-Amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one 5-NH₂, 1-CH₂CH₃ Hypothesized enhanced lipophilicity; potential antitumor/receptor activity (by analogy) [18, 26]
5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one 5-NH₂, 1-CH₃, 3-CH₃ Stable crystalline solid (MP: N/A); storage at 2–8°C; used in pharmaceutical intermediates [18, 26]
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives 5-SO₂R, 1-R₁ (e.g., phenyl, benzyl) Antitumor activity (IC₅₀ = 2.6–9 μM); R = 1-methylpiperazine or tetrahydro-2H-pyran enhances potency [2, 3, 10]
5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one 5-NH₂, 1/3/6-NO₂ Energetic material (detonation velocity: 7.78 km/s); superior to TNT in performance [13]
1-Ethyl-2-hydrazino-1H-benzimidazole 1-CH₂CH₃, 2-NHNH₂ Hydrazine substituent may confer chelation or reactive properties; limited bioactivity data [14]

Substituent Impact Analysis :

  • In sulfonyl analogs, replacing SO₂R with NH₂ may reduce cytotoxicity but alter target selectivity .
  • Alkyl Groups (1-CH₂CH₃ vs.
  • Sulfonyl vs. Nitro Groups : Sulfonyl derivatives (e.g., compound 5b, IC₅₀ = 2.6 μM) show potent antitumor activity, while nitro-substituted analogs are tailored for energetic applications .
Physicochemical Properties
  • Melting Points: Sulfonyl derivatives (e.g., 5l, 5n) exhibit higher melting points (183–219°C) due to hydrogen bonding from SO₂ groups . Methyl/ethyl analogs (e.g., 5-amino-1,3-dimethyl derivative) likely have lower MPs, enhancing solubility .
  • Synthetic Accessibility :

    • Sulfonyl derivatives require multistep syntheses involving chlorosulfonation and amination (yields: 11–48%) .
    • Ethyl-substituted compounds may be synthesized via alkylation of 2-nitroaniline followed by reduction and cyclization, similar to methods in .

Biological Activity

5-Amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Its structure features an amino group and an ethyl substituent on the benzimidazole core, which contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C9H11N3O
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 223745-04-8
  • IUPAC Name : 6-amino-3-ethyl-1H-benzimidazol-2-one

The biological activity of 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is primarily attributed to its role as a histamine H3-receptor antagonist . This interaction inhibits histamine binding, thereby modulating neurotransmitter release and influencing various physiological processes, such as inflammation and neuroprotection.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For example, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities are crucial for determining its efficacy in clinical settings .

Anticancer Activity

5-Amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one has been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HCC1937 (a breast cancer cell line), with increasing concentrations leading to higher rates of apoptotic cells. The compound's IC50 value against these cells has been reported at approximately 10 μM, indicating moderate potency .

Structure-Activity Relationship (SAR)

The unique structure of 5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one allows it to interact with various biological targets. The presence of the amino group and ethyl substituent enhances its binding affinity to specific receptors compared to other benzimidazole derivatives. A comparison table of similar compounds is provided below:

Compound NameCAS NumberSimilarity IndexKey Features
5-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one54732-89-71.00Contains a methyl group instead of an ethyl group
5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one53439-88-61.00Two methyl groups; potential for different biological activity
1-Ethyl-1H-benzo[d]imidazol-2(3H)-one10045-45-10.94Lacks the amino group; different reactivity profile
1-Methyl-1H-benzo[d]imidazol-2(3H)-one1849-01-00.98Similar structure but with a methyl group instead of ethyl

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antitumor Evaluation : In vitro studies demonstrated that derivatives of benzimidazole, including 5-amino derivatives, showed promising results in inhibiting tumor cell proliferation across various cancer types, suggesting a potential pathway for drug development in oncology .
  • Histamine Receptor Modulation : The compound's action as a histamine H3-receptor antagonist has implications for treating conditions related to neurotransmitter imbalances, such as anxiety disorders and cognitive dysfunctions .

Q & A

Q. What frameworks link this compound’s research to broader pharmacological theories?

  • Methodological Answer: Anchor studies to the "lock-and-key" model for enzyme inhibition or QSAR (quantitative structure-activity relationship) theory. Use hierarchical clustering to group derivatives by bioactivity profiles. Validate hypotheses through iterative design-synthesis-test cycles .

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